(2R,3R,4S,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-fluoro-tetrahydropyran
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Overview
Description
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)-: is a fluorinated glycoside. This compound is notable for its use in organic synthesis, particularly in the fluorination of alcohols and amines. It is a derivative of mannose, a sugar molecule, and is often used in biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of acetyl groups to protect the hydroxyl groups, followed by the reaction with hydrogen fluoride to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and fluorination techniques. The process is optimized for yield and purity, ensuring that the final product meets the necessary standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, acetyl chloride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of mannose, which can be used in further synthetic applications .
Scientific Research Applications
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to fluorinate alcohols and amines.
Biology: Acts as a substrate for oligosaccharide synthesis, aiding in the study of carbohydrate-protein interactions.
Industry: Used in the synthesis of various fluorinated compounds for industrial applications.
Mechanism of Action
The mechanism of action of a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- involves the selective reaction with primary and secondary alcohols to form fluorinated derivatives. This reaction is facilitated by the presence of the fluorine atom, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride
- 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl fluoride
Uniqueness
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- is unique due to its specific protective groups and the presence of the fluorine atom, which enhances its reactivity and makes it suitable for a wide range of synthetic applications .
Properties
Molecular Formula |
C34H35FO5 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |
InChI Key |
QNXIKNZDQVSBCO-ZOHVZMGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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